Rp-8-Br-cGMPS

PKG isoform selectivity kinase inhibition cGMP signaling

Rp-8-Br-cGMPS is the inhibitor-of-choice for discriminating PKG Iβ vs Iα in intact vascular tissue. Unlike 8-Br-cGMP (activator) or Rp-8-pCPT-cGMPS (confounding CNG channel effects), this PDE-resistant Rp-diastereomer provides clean competitive inhibition (Ki 1.8 µM PKG Iβ; 3.7 µM Iα). Its intermediate lipophilicity (1.29) and high aqueous solubility (50 mM) ensure reliable tissue bath delivery. Select for pathway-specific dissection of NO/cGMP/PKG signaling without off-target complications.

Molecular Formula C10H10BrN5NaO6PS
Molecular Weight 462.15 g/mol
Cat. No. B15617313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-8-Br-cGMPS
Molecular FormulaC10H10BrN5NaO6PS
Molecular Weight462.15 g/mol
Structural Identifiers
InChIInChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1
InChIKeyCHTSSROWUAICIL-HUSULMCLSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2.3 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rp-8-Br-cGMPS: A PDE-Resistant cGMP Antagonist for Selective PKG Inhibition in Intact Cell and Tissue Studies


Rp-8-Br-cGMPS (Rp-8-bromoguanosine-3′,5′-cyclic monophosphorothioate, sodium salt) is a cell-permeable, phosphodiesterase (PDE)-resistant competitive inhibitor of cGMP-dependent protein kinase (PKG) types Iα and Iβ [1]. As a Rp-diastereomer of a cyclic nucleotide analog, it binds to the cGMP-binding site of PKG without activating the enzyme, thereby blocking downstream phosphorylation events [2]. Unlike simple cGMP analogs (e.g., 8-Br-cGMP), Rp-8-Br-cGMPS incorporates a sulfur atom in the cyclic phosphate, conferring resistance to hydrolysis by mammalian cyclic nucleotide-dependent PDEs [3]. It also acts as a partial agonist of rod photoreceptor CNG channels at higher concentrations (EC50 = 173.5 µM) [4].

Why Rp-8-Br-cGMPS Cannot Be Substituted by Common cGMP Analogs or Alternative PKG Inhibitors


Substituting Rp-8-Br-cGMPS with related cGMP analogs or alternative PKG inhibitors risks experimental misinterpretation due to substantial differences in PDE susceptibility, kinase selectivity, and off-target channel activity. For example, 8-Br-cGMP serves as a PKG activator, not an inhibitor, rendering it functionally opposite to Rp-8-Br-cGMPS in vascular assays [1]. The non-brominated parent compound Rp-cGMPS possesses significantly lower lipophilicity and membrane permeability, limiting its intracellular access in intact cell preparations [2]. More lipophilic alternatives such as Rp-8-pCPT-cGMPS exhibit distinct CNG channel pharmacology, functioning as both a channel agonist and noncompetitive antagonist, which complicates dissection of PKG-mediated vs. CNG channel-mediated effects . Even Rp-8-Br-PET-cGMPS, while a more potent PKG inhibitor, shows broader protein interactome engagement and partial agonism, which may confound pathway-specific conclusions [3]. These differences mandate compound-specific selection based on quantitative, comparator-based evidence.

Quantitative Comparator Evidence: Rp-8-Br-cGMPS Differentiation from cGMP Analogs and PKG Inhibitors


PKG Isoform Selectivity: Rp-8-Br-cGMPS Exhibits 4.7-Fold Selectivity for PKG Iβ Over PKG Iα, Unlike Rp-8-pCPT-cGMPS

Rp-8-Br-cGMPS demonstrates differential inhibition of PKG isoforms, with an apparent Ki of 1.8 µM for PKG Iβ versus 3.7 µM for PKG Iα, representing a 2.1-fold preference for the Iβ isoform [1]. In contrast, Rp-8-pCPT-cGMPS inhibits PKG Iβ, Iα, and II with closely comparable Ki values of 0.45, 0.5, and 0.7 µM, respectively, showing no meaningful isoform discrimination . For studies investigating PKG Iβ-predominant signaling (e.g., in vascular smooth muscle where PKG Iβ is the dominant isoform), Rp-8-Br-cGMPS provides isoform-level resolution that Rp-8-pCPT-cGMPS cannot offer.

PKG isoform selectivity kinase inhibition cGMP signaling

CNG Channel Pharmacology: Rp-8-Br-cGMPS Is a Pure Rod CNG Channel Agonist, Whereas Rp-8-pCPT-cGMPS Exhibits Mixed Agonist-Antagonist Activity

In Xenopus oocytes expressing the rat rod CNG channel α-subunit, Rp-8-Br-cGMPS functions as a pure channel agonist with an EC50 of 173.5 µM [1]. Under the same assay conditions, Rp-8-pCPT-cGMPS acts as a channel agonist but also exhibits additional noncompetitive antagonist activity at higher concentrations, creating a mixed pharmacological profile [1]. This functional distinction means that at high concentrations, Rp-8-pCPT-cGMPS partially inhibits the very CNG channels it initially activates, complicating interpretation in systems where both PKG and CNG channel contributions must be resolved. Rp-8-Br-cGMPS, by contrast, provides a clean channel activation signal alongside pure PKG antagonism.

CNG channel pharmacology retinal photoreceptors cGMP-gated ion channels

Lipophilicity and PDE Resistance: Rp-8-Br-cGMPS Occupies the Middle Ground Between Parent Rp-cGMPS and Highly Lipophilic Rp-8-pCPT-cGMPS

Rp-8-Br-cGMPS has a measured lipophilicity value of 1.29 (logP ~1.53) and is described as 'significantly more lipophilic and membrane-permeant compared to cyclic GMP or Rp-cGMPS' [1] [2]. Rp-8-pCPT-cGMPS is reported to be 'significantly more lipophilic and membrane permeant' than Rp-8-Br-cGMPS itself . Rp-8-Br-PET-cGMPS is in turn more lipophilic still, with a lipophilicity value of 2.83 [3]. All compounds in this series are resistant to mammalian cyclic nucleotide-dependent PDEs, but the lipophilicity gradient dictates a trade-off: higher lipophilicity improves membrane partitioning but may reduce aqueous solubility. Rp-8-Br-cGMPS, with a solubility of 50 mM in water (25 mg/mL), occupies a balanced position—more cell-permeant than Rp-cGMPS, yet more water-soluble than Rp-8-pCPT-cGMPS or Rp-8-Br-PET-cGMPS .

lipophilicity membrane permeability phosphodiesterase stability

Functional Selectivity in Intact Tissue: Rp-8-Br-cGMPS Discriminates cGMP-Kinase vs. cAMP-Kinase-Mediated Smooth Muscle Relaxation at 30 µM

In isolated rabbit aorta contracted by phenylephrine, Rp-8-Br-cGMPS at 30 µM competitively inhibits relaxation elicited by 8-Br-cGMP (a PKG activator) but does not inhibit relaxation elicited by 8-Br-cAMP (a PKA activator) [1] . This is consistent with the 6.8- to 13.9-fold biochemical selectivity of Rp-8-Br-cGMPS for PKG over PKA (PKG Iα Ki = 3.7 µM, PKG Iβ Ki = 1.8 µM vs. PKA Ki = 25 µM) [2]. By contrast, Rp-8-pCPT-cGMPS demonstrates marginal reversal of 8-Br-cGMP-induced vasodilation in some vascular beds, with DT-2 and Rp-8-Br-PET-cGMPS showing more complete reversal [3]. Rp-8-Br-cGMPS also completely reverses the Ca2+ desensitization produced by both 8-Br-cGMP and 8-Br-cAMP in α-toxin-skinned rat mesenteric artery preparations, whereas the cAMP-kinase inhibitor Rp-cAMPS has no effect, establishing that both cGMP and cAMP analogs converge on PKG activation in this tissue [2].

vascular smooth muscle kinase selectivity ex vivo pharmacology

Neuroendocrine Functional Assay: Rp-8-Br-cGMPS Shows Dose-Dependent and Biphasic Effects on Hormone Secretion, Unlike Rp-8-Br-PET-cGMPS

In GT1-7 neuronal cells, Rp-8-Br-cGMPS dose-dependently blocks sodium nitroprusside-induced LHRH secretion, confirming PKG mediation of NO-stimulated neuropeptide release [1]. In porcine ovarian granulosa cells, Rp-8-Br-cGMPS exhibits a biphasic effect on oxytocin output: stimulation at low concentrations (1-10 nM) and inhibition at higher concentrations (100 nM) [2]. In contrast, Rp-8-Br-PET-cGMPS inhibits oxytocin release at concentrations as low as 1 nM without the biphasic stimulation observed with Rp-8-Br-cGMPS [2]. 8-pCPT-cGMP, a PKG activator, showed no influence on oxytocin output in the same system [2]. This biphasic dose-response signature of Rp-8-Br-cGMPS, absent in Rp-8-Br-PET-cGMPS, suggests differential engagement of low-affinity CNG channel activation at sub-nanomolar concentrations or distinct PKG isoform recruitment.

neuroendocrine signaling LHRH secretion ovarian granulosa cells

Synaptic Plasticity: Rp-8-Br-cGMPS Decreases Early-Phase LTP Without Blocking PDE4-Mediated Enhancement, Differentiating It from Rp-8-Br-cAMPS

In hippocampal slice preparations, Rp-8-Br-cGMPS (10 µM) decreases early-phase long-term potentiation (LTP) compared to vehicle-treated slices, confirming a requirement for basal PKG activity in LTP maintenance [1]. However, it does not significantly decrease rolipram-induced (PDE4 inhibitor) improvement of LTP, indicating that Rp-8-Br-cGMPS blocks basal PKG signaling without preventing PDE4-dependent LTP enhancement [1]. By contrast, Rp-8-Br-cAMPS (20 µM), a PKA inhibitor, blocks the vardenafil-induced increase in LTP, showing that PDE5 inhibition exerts its LTP-enhancing effect through cAMP/PKA rather than cGMP/PKG pathways [1]. This pharmacological segregation confirms that Rp-8-Br-cGMPS selectively interrogates the cGMP/PKG arm of synaptic plasticity without cross-interfering with cAMP/PKA-dependent LTP modulation.

long-term potentiation synaptic plasticity hippocampus

Evidence-Backed Application Scenarios for Rp-8-Br-cGMPS in Research and Drug Discovery


Dissecting PKG Iβ-Specific Signaling in Vascular Smooth Muscle and Cardiovascular Research

Rp-8-Br-cGMPS is the inhibitor of choice for studies requiring PKG isoform discrimination in intact vascular tissue. Its 2.1-fold selectivity for PKG Iβ over Iα (Ki 1.8 µM vs. 3.7 µM) [1], combined with its established functional validation in rabbit aorta where it blocks 8-Br-cGMP-induced but not 8-Br-cAMP-induced relaxation at 30 µM [2] , enables researchers to assign vasodilatory mechanisms specifically to the cGMP/PKG Iβ pathway. This is particularly valuable in studies of nitroglycerin, NO donors, and natriuretic peptide signaling where PKG Iβ is the predominant vascular isoform. The compound's intermediate lipophilicity (1.29) and high aqueous solubility (50 mM) facilitate reliable delivery in tissue bath experiments without the precipitation issues associated with more lipophilic analogs [3].

PKG vs. CNG Channel Pathway Discrimination in Retinal and Neuronal Preparations

Rp-8-Br-cGMPS is uniquely suited as a pharmacological tool for distinguishing PKG-mediated from CNG channel-mediated cGMP responses. As demonstrated in Xenopus oocyte electrophysiology, Rp-8-Br-cGMPS acts as a pure rod CNG channel agonist (EC50 = 173.5 µM) while simultaneously serving as a PKG antagonist (Ki = 4 µM) [4]. Unlike Rp-8-pCPT-cGMPS, which introduces confounding noncompetitive CNG channel antagonism at higher concentrations, Rp-8-Br-cGMPS provides a clean, interpretable pharmacological profile. This makes it especially valuable in retinal degeneration research where both PKG and CNG channel contributions must be disentangled, as well as in studies of cGMP-gated channels in olfactory and visual systems.

Neuroendocrine Secretion Studies Requiring Biphasic Dose-Response Characterization

For research on NO/cGMP/PKG-mediated hormone secretion, Rp-8-Br-cGMPS provides a distinctive biphasic functional signature: stimulatory at low nanomolar concentrations (1-10 nM) and inhibitory at higher concentrations (100 nM) in ovarian granulosa cells [5], alongside dose-dependent blockade of LHRH secretion in GT1-7 hypothalamic neurons [6]. This biphasic behavior, not seen with Rp-8-Br-PET-cGMPS (which shows monophasic inhibition from 1 nM), provides an intrinsic dose-response control that can serve as a hallmark of on-target PKG engagement in secretory cell assays. Researchers studying reproductive endocrinology, hypothalamic function, or cGMP-mediated neurosecretion should prioritize Rp-8-Br-cGMPS when a concentration-dependent switch from stimulation to inhibition is mechanistically informative.

Hippocampal LTP and Memory Studies Requiring Selective cGMP/PKG Pathway Interrogation

In synaptic plasticity research, Rp-8-Br-cGMPS at 10 µM selectively decreases basal early-phase LTP without interfering with PDE4/cAMP/PKA-dependent LTP potentiation [7], confirming its utility as a clean cGMP/PKG pathway probe. This application is particularly relevant for studies investigating the relative contributions of cGMP vs. cAMP signaling to long-term synaptic changes, learning, and memory. The compound's PDE resistance ensures stable concentrations during prolonged electrophysiological recordings, while its selectivity avoids the confounding PKA inhibition seen with broader-spectrum kinase inhibitors or the mixed CNG channel pharmacology of Rp-8-pCPT-cGMPS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rp-8-Br-cGMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.